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Comparative Pharmacokinetics of Cefotaxime

Parameter

Neonates (Preterm &
Term)

Infants & Children

Adults

Elimination Half-life
(Cefotaxime)

Elimination Half-life

(Desacetylcefotaxime)

Clearance (CL)

Volume of Distribution
(vd)

Protein Binding
(Unbound fraction)

2 - 6 hours [1] [2]

Longer than parent
drug [2]

Lower; increases with
Postmenstrual Age
(PMA) and Postnatal
Age (PNA) [5] [1]

Larger (L/kg) [1]

Assumed ~40% (60%
unbound) [6]

~1 hour [3]

Information not
specified in search
results

Higher than adults;

increases with body
weight [6]

Larger (L/kg) [6]

Assumed ~40% (60%
unbound) [6]

~1 hour [4] [1]

Information not
specified in search
results

~11.1 L/h (typical ICU
patient) [4]

~5.1 L (central
volume) [4]

Assumed ~40% (60%
unbound) [6]
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Parameter

Renal Excretion
(Unchanged drug)

Metabolic Pathway

Key Covariates
Influencing PK

Neonates (Preterm &
Term)

~50-60% [1]

Hepatic esterases to
desacetylcefotaxime [1]

Postmenstrual Age
(PMA), Postnatal Age
(PNA), Current Weight

[5]

Infants & Children

~50-60% [1]

Hepatic esterases to
desacetylcefotaxime [1]

Body Weight, Serum
Creatinine, Estimated
Glomerular Filtration
Rate (eGFR) [6]

Adults

~50-60% [4] [1]

Hepatic esterases to
desacetylcefotaxime

[4] [1]

Estimated Creatinine
Clearance (eCLcr) [4]

The metabolic pathway and key developmental factors influencing the pharmacokinetics (PK) of cefotaxime

are illustrated below.
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This diagram shows that cefotaxime is eliminated through two primary routes: hepatic metabolism and renal
excretion. The ongoing maturation of liver enzymes and kidney function, along with differences in body

composition, are the main reasons for the pharmacokinetic variations observed in children [1].

Detailed Experimental Protocols

The comparative data is derived from advanced pharmacokinetic modeling studies. Here are the

methodologies for the key studies cited.

Population PK in Critically lll Children (2022)

This study used a non-linear mixed-effects modeling approach [6].

e Study Design & Subjects: A prospective, single-center study included 52 critically ill children (age
range 0.03-17.7 years). A total of 479 plasma concentrations were used for the analysis.

e Dosing & Sampling: Patients received intravenous cefotaxime (100-150 mg/kg/day). Blood samples
were taken randomly throughout the dosing interval via indwelling arterial or central venous lines.

¢ Bioanalysis: Total cefotaxime plasma concentrations were quantified using a validated liquid
chromatography with tandem mass spectrometry (LC-MS/MS) method.

¢ Modeling: A two-compartment structural model with interindividual variability was developed using
NONMEM. Body weight was included as a significant covariate on both volume of distribution and
clearance.

Population PK in Adult ICU Patients (2021)

This study also employed a population pharmacokinetic modeling approach to characterize variability in
adults [4].

¢ Study Design & Subjects: A prospective, multi-center study included 51 adult ICU patients. A total of
263 cefotaxime serum concentrations were analyzed.

e Dosing & Sampling: Patients received cefotaxime (1000-3000 mg, 2-6 times daily). Two blood
samples (mid-interval and trough) were collected per dosing interval for up to three days.

¢ Bioanalysis: Total serum cefotaxime concentrations were determined using a validated LC-MS/MS
method.
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e Modeling: Data were best described by a two-compartment model with linear elimination.
Estimated creatinine clearance (eCLcr), calculated using the Cockcroft-Gault formula, was
identified as a significant covariate explaining variability in drug clearance.

Physiologically-Based Pharmacokinetic (PBPK) Modeling (2024)

This study used a mechanistic PBPK modeling approach to simulate drug disposition across ages [1].

¢ Model Development: A whole-body PBPK model was first developed and validated using known
adult physiological parameters (organ sizes, blood flows, etc.) and drug-specific properties (e.g.,
binding, clearance pathways).

o Pediatric Extrapolation: The adult model was extrapolated to neonates and children by scaling
physiological parameters based on age-dependent maturation functions for kidney glomerular
filtration rate (GFR), transporter activity, and liver enzyme levels.

¢ Model Verification & Simulation: The predictive performance of the model was verified by
comparing its simulations with real observed clinical pharmacokinetic data from preterm and term
neonates. The verified model was then used to evaluate and optimize dosing regimens in these
populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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adults]. Smolecule, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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